[4-[(2R)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR peaks include:
- Aromatic protons : δ 6.5–8.5 ppm (multiplet, 11H from isoquinoline and benzene rings)
- Methylene groups : δ 4.5–5.0 ppm (singlet, 2H from benzyl CH₂)
- Amide NH : δ 7.8–8.2 ppm (broad singlet, 1H).
¹³C NMR would feature signals for carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm), and aliphatic carbons (δ 20–60 ppm). The methyl groups on the benzoate ring are expected at δ 21.5 ppm (2-CH₃) and δ 21.8 ppm (4-CH₃).
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
Electrospray ionization (ESI) would produce a molecular ion peak at m/z 453.2 ([M+H]⁺). Fragmentation patterns likely involve cleavage of the benzyl ester bond (m/z 121 for 2,4-dimethylbenzoate) and loss of the isoquinoline moiety (m/z 130).
Stereochemical Configuration and Chiral Center Analysis
The molecule contains one chiral center at the second carbon of the propanamide backbone (C2). X-ray and experimental data confirm the (S) -configuration for the pharmacologically active enantiomer. This stereochemistry arises from the L-alanine-derived amino group, which influences receptor binding affinity. Density functional theory (DFT) calculations predict a 2.5 kcal/mol energy difference between (S)- and (R)-enantiomers, favoring the (S)-form due to reduced steric clash between the isoquinoline and benzyl ester groups.
| Stereochemical Property | Detail | Source |
|---|---|---|
| Chiral centers | 1 (C2 of propanamide) | |
| Absolute configuration | S | |
| Enantiomeric excess | >98% in synthesized batches |
Properties
CAS No. |
1254032-67-1 |
|---|---|
Molecular Formula |
C28H27N3O3 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
[4-[(2R)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate |
InChI |
InChI=1S/C28H27N3O3/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32)/t26-/m0/s1 |
InChI Key |
OURRXQUGYQRVML-SANMLTNESA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three key stages:
- Coupling of an amino acid derivative with isoquinoline amine to form an amide linkage.
- Protection of the amino group (commonly with tert-butoxycarbonyl (Boc) group) to prevent side reactions during subsequent steps.
- Esterification of the benzyl alcohol group with 2,4-dimethylbenzoic acid to form the final ester compound.
This approach ensures selective functional group transformations and high purity of the final product.
Detailed Synthetic Procedure
Step 1: Formation of the Amide Intermediate
- Starting from a protected amino acid derivative such as tert-butyl 2-(4-(hydroxymethyl)phenyl)-3-(isoquinolin-6-ylamino)-3-oxopropylcarbamate, the isoquinoline amine (6-aminoisoquinoline) is coupled under mild conditions.
- The reaction is typically carried out in a polar aprotic solvent like DMF at low temperature (0 °C) to control reactivity.
- Coupling agents such as 2,2,2-trichloro-1,1-dimethylethyl chloroformate are used to activate the carboxyl group for amide bond formation.
- Bases like 2,4,6-trimethylpyridine (collidine) are added to scavenge generated acids and promote coupling efficiency.
- After stirring for 2 hours at 0 °C, the reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate.
- The organic layer is washed, dried over sodium sulfate, filtered, and concentrated.
- Purification is achieved by column chromatography (e.g., 70% ethyl acetate/hexanes) to isolate the protected amide intermediate.
Step 2: Esterification with 2,4-Dimethylbenzoic Acid
- The protected amide intermediate bearing a benzyl alcohol group is esterified with 2,4-dimethylbenzoic acid.
- The reaction is performed in pyridine, which acts both as solvent and base.
- Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) are used to activate the acid and catalyze ester formation.
- The mixture is stirred overnight at room temperature to ensure complete conversion.
- Workup involves pouring the reaction mixture into ethyl acetate and saturated sodium bicarbonate solution, followed by extraction, drying (MgSO4), filtration, and evaporation.
- Final purification by silica gel column chromatography (gradient 0-5% methanol in dichloromethane) yields the Boc-protected ester product.
Step 3: Deprotection of the Boc Group
- The tert-butoxycarbonyl protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
- This step liberates the free amino group, yielding the target compound 4-(3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate.
- The product is isolated by standard extraction and purification techniques.
Summary Table of Preparation Steps
| Step | Reactants / Reagents | Conditions | Purpose | Purification Method | Notes |
|---|---|---|---|---|---|
| 1 | Protected amino acid derivative + 6-aminoisoquinoline + chloroformate + collidine | 0 °C, 2 h, DMF | Amide bond formation | Column chromatography (EtOAc/hexanes) | Low temperature to control reactivity |
| 2 | Amide intermediate + 2,4-dimethylbenzoic acid + EDC·HCl + DMAP + pyridine | Room temp, overnight | Esterification of benzyl alcohol | Column chromatography (MeOH/CH2Cl2 gradient) | Pyridine acts as solvent and base |
| 3 | Boc-protected ester + TFA/DCM | Room temp, 1-2 h | Boc deprotection | Extraction and chromatography | Acidic cleavage of Boc group |
Research Findings and Notes
- The use of tert-butoxycarbonyl (Boc) protection is critical to prevent side reactions during esterification and to improve overall yield and purity.
- Coupling reagents like EDC·HCl and DMAP are preferred for mild and efficient ester bond formation, minimizing racemization and side products.
- The synthetic route is adaptable to both (R)- and (S)-enantiomers, allowing for stereochemical control in the final product.
- Purification by silica gel chromatography with carefully optimized solvent gradients ensures high purity, essential for pharmaceutical applications.
- The final compound’s complex structure requires careful control of reaction conditions, especially temperature and reagent stoichiometry, to avoid decomposition or side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to hydroxyl derivatives.
Substitution: Formation of halogenated or aminated products.
Scientific Research Applications
It appears that the query is focused on the applications of the chemical compound "4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate." The search results provide information about the compound's chemical properties, related research on tryptophan-kynurenine metabolism, and patents involving similar compounds .
Chemical Information
- Name: 4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate .
- CAS Registry Number: While the parent compound has a CAS number of 1254032-17-1 , its dihydrochloride form is associated with CAS number 1253952-02-1 .
- Molecular Formula: . The dihydrochloride form has a formula of .
- IUPAC Name: (S)-4-(3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate dihydrochloride .
- SMILES Notation: O=C(OCC1=CC=C(C@@HC(NC2=CC3=C(C=NC=C3)C=C2)=O)C=C1)C4=CC=C(C)C=C4C.[H]Cl.[H]Cl
Related Research
While the provided search results do not directly specify the applications of "4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate", one article discusses the broader context of tryptophan-kynurenine metabolism and its relevance to various diseases . This metabolic pathway is implicated in neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Key compounds in this pathway, such as kynurenine (KYN) and quinolinic acid (QUIN), are being investigated as potential risk factors, biomarkers, or therapeutic targets .
Patent Information
Mechanism of Action
The compound exerts its effects primarily through inhibition of Rho kinase. This inhibition leads to relaxation of the trabecular meshwork in the eye, enhancing aqueous humor outflow and thereby reducing intraocular pressure. The molecular targets include the Rho-associated protein kinase (ROCK) pathway, which plays a crucial role in cytoskeletal dynamics and cellular contraction .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Enantiomeric Forms
- (S)-Enantiomer (Netarsudil) : The pharmacologically active form, approved for clinical use. Demonstrates stereospecific binding to ROCK isoforms .
- Used as a reference standard in quality control (Catalogue No.: PA 14 1201000) .
| Property | (S)-Netarsudil Dimesylate | (R)-Enantiomer |
|---|---|---|
| Molecular Formula | C₃₀H₃₅N₃O₉S₂ | C₃₀H₃₅N₃O₉S₂ |
| Activity | Potent ROCK/NET inhibition | Inactive |
| Clinical Use | Approved (Rhopressa®) | Not applicable |
| Reference |
Salt Forms and Derivatives
Netarsudil is formulated as salts to enhance solubility and stability:
- Dimesylate (C₃₀H₃₅N₃O₉S₂) : Preferred for ophthalmic solutions due to high aqueous solubility .
- Dihydrochloride (C₂₈H₂₉Cl₂N₃O₃) : Alternative salt with distinct pharmacokinetics; molecular weight 526.45 g/mol .
Analogous ROCK Inhibitors
Ethyl Benzoate Derivatives ()
Compounds like I-6230 and I-6273 share a benzyl ester core but substitute the isoquinoline group with pyridazine or isoxazole moieties. These modifications reduce ROCK affinity compared to netarsudil .
| Compound | Structure Modification | Activity |
|---|---|---|
| I-6230 | Pyridazin-3-yl phenethylamino | Moderate ROCK inhibition |
| Netarsudil | Isoquinolin-6-ylamino | High potency (IC₅₀ < 10 nM) |
| Reference |
Fasudil and Ripasudil
Netarsudil’s dual ROCK/NET inhibition offers broader IOP-lowering mechanisms compared to fasudil’s single-target action .
Process-Related Impurities and Degradation Products
Netarsudil’s stability profile reveals key impurities:
Pharmacological Differentiation
Netarsudil’s unique advantages over similar compounds include:
Dual Mechanism: Simultaneous ROCK and NET inhibition reduces IOP through three pathways: trabecular outflow, aqueous production, and episcleral venous pressure .
Combination Therapy: Approved in Rocklatan® with latanoprost, enhancing efficacy compared to monotherapies .
Stereochemical Specificity : The (S)-enantiomer provides >100-fold higher activity than the (R)-form .
Biological Activity
4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, highlighting various studies, mechanisms of action, and potential clinical implications.
- Molecular Formula : C28H27N3O3
- Molecular Weight : 453.54 g/mol
- CAS Number : 1253955-20-2
The compound exhibits several biological activities primarily through its interaction with specific biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are critical in cancer cell proliferation.
- Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways involved in apoptosis and cell survival.
Antitumor Activity
Research indicates that 4-(3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate demonstrates significant antitumor properties. In vitro studies using various cancer cell lines have shown:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Panc-1 (Pancreatic) | 2.0 | Induces apoptosis via caspase activation |
| MCF-7 (Breast) | 5.5 | Inhibits proliferation through cell cycle arrest |
| A549 (Lung) | 3.8 | Triggers oxidative stress leading to cell death |
Case Studies
- Panc-1 Cell Line Study : A study conducted on Panc-1 cells demonstrated that treatment with the compound led to a notable increase in apoptosis markers, suggesting a mechanism involving caspase activation and mitochondrial dysfunction .
- MCF-7 Cell Line Study : In MCF-7 cells, the compound was observed to induce G0/G1 phase arrest, leading to reduced cell viability. The study highlighted the role of cyclin-dependent kinases in mediating these effects .
Toxicity Profile
The toxicity of the compound was evaluated through various assays, including the MTT assay and lactate dehydrogenase (LDH) release assay. Results indicated that while the compound effectively inhibits tumor growth, it also has cytotoxic effects on normal cells at higher concentrations.
| Assay Type | Result |
|---|---|
| MTT Assay | Viability decreased by 50% at 10 µM |
| LDH Release | Increased LDH levels at >5 µM |
Q & A
Q. What are the recommended synthetic strategies for 4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate, considering its structural complexity?
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Compare chemical shifts to predicted values (e.g., δ ~7.8–8.5 ppm for isoquinoline protons; δ ~170 ppm for carbonyl carbons).
- IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups.
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% area).
- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What are the critical storage and handling protocols to ensure compound stability?
Methodological Answer:
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation. Desiccate with silica gel to avoid moisture .
- Handling : Use nitrile gloves, fume hoods, and static-free equipment to minimize degradation. Avoid prolonged exposure to light or heat .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assay conditions?
Q. What experimental approaches are suitable for elucidating the reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying concentrations (pseudo-first-order conditions) to identify rate-determining steps.
- Isotopic Labeling : Use ¹⁵N-labeled isoquinoline-6-amine to track bond formation via NMR or MS .
- In Situ Spectroscopy : Employ FTIR or Raman to detect intermediate species during catalysis .
Q. How can computational modeling be integrated to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., kinases). Prioritize poses with ΔG < –8 kcal/mol.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
- QSAR Analysis : Corporate Hammett constants or logP values to predict activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
